N-(Salicylidene)-2,3,4-trifluoroaniline
Description
Properties
IUPAC Name |
2-[(2,3,4-trifluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-5-6-10(13(16)12(9)15)17-7-8-3-1-2-4-11(8)18/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHXGDULICMFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol-Mediated Synthesis
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Dissolve 2,3,4-trifluoroaniline (1.0 mmol) and salicylaldehyde (1.0 mmol) in anhydrous ethanol (15 mL).
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Reflux at 78°C for 2–4 hours under nitrogen.
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Cool to room temperature, filter precipitated crystals, and wash with cold ethanol.
Characterization Data :
Methanol-Water Biphasic System
A modified approach uses a methanol-water mixture to enhance crystallinity:
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Combine reactants in methanol (0.5 mL) and water (0.5 mL).
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Stir at 50°C for 1 hour, then evaporate slowly at room temperature.
Mechanochemical Synthesis
Solvent-free mechanochemical grinding offers an eco-friendly alternative:
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Mix 5-nitrosalicylaldehyde (1.0 mmol) and 2,3,4-trifluoroaniline (1.0 mmol) in a mortar.
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Grind vigorously for 25 minutes until solidification.
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Recrystallize from ethyl acetate/methanol.
Advantages :
-
Eliminates solvent waste.
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Reduces reaction time to <30 minutes.
Optimization of Reaction Conditions
Key variables influencing yield and purity include solvent choice, temperature, and catalyst use.
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 85 | 99.5 |
| Methanol | 78 | 98.2 |
| Neat (grinding) | 70 | 97.8 |
Ethanol maximizes yield due to optimal polarity for imine formation.
Catalytic Enhancements
Copper powder (0.1 mol%) increases reaction rate by facilitating proton transfer, reducing reflux time to 1 hour.
Characterization and Analytical Data
Spectroscopic Analysis
UV-Vis (CHCl₃) :
Thermal Properties :
Chemical Reactions Analysis
Types of Reactions
N-(Salicylidene)-2,3,4-trifluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(Salicylidene)-2,3,4-trifluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of dyes, pigments, and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-(Salicylidene)-2,3,4-trifluoroaniline involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can lead to the formation of stable metal complexes that exhibit unique chemical and biological properties. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Fluorinated Aniline Derivatives in Bioactive Compounds
Key Comparison Parameters : Substituent electronic effects, bioactivity (e.g., IC₅₀ values), cytotoxicity.
Analysis :
- Electron-withdrawing vs. donating groups : The trifluoro substitution (strongly electron-withdrawing) in 2,3,4-trifluoroaniline enhances inhibitory potency against MERS-CoV compared to chloro (moderate electron-withdrawing) and methoxy (electron-donating) substituents. This aligns with the trend that electron-deficient aromatic rings improve binding to viral targets .
- Positional effects : The 2,3,4-trifluoro substitution pattern outperforms 2,4-difluoro analogues (e.g., 6v vs. 6t), suggesting that increased fluorine density enhances target engagement .
Physicochemical Properties of Fluorinated Anilines
Key Comparison Parameters : Boiling point, density, refractive index, solubility.
Analysis :
- Volatility: The lower boiling point of 2,3,4-trifluoroaniline (92°C at 48 mmHg) compared to mono-fluoroanilines (e.g., 4-FA at 184°C) reflects reduced intermolecular forces due to fluorine’s inductive effects .
- Density and polarity: Higher density (1.393 g/mL) and refractive index (1.486) compared to non-fluorinated anilines indicate increased molecular polarizability, relevant for applications in liquid crystals or optical materials .
Analysis :
- Catalytic efficiency : The hydrogenation of nitro compounds (e.g., 2,3,4-trifluoronitrobenzene) using Raney-Ni achieves near-quantitative yields, highlighting the robustness of this method for fluorinated anilines .
- Acid catalysis : Hydrazide derivatives (e.g., compound 9) form efficiently under mild conditions (reflux with acetic acid), emphasizing the versatility of fluorinated anilines in condensation reactions .
Analysis :
- Wastewater treatment : Fluorinated anilines (including 2,3,4-TFA) are persistent in industrial effluents but amenable to cometabolic degradation, offering remediation pathways .
Q & A
Q. What are the common synthetic routes for preparing N-(Salicylidene)-2,3,4-trifluoroaniline, and how can reaction conditions be optimized?
this compound is typically synthesized via a Schiff base condensation reaction between 2,3,4-trifluoroaniline and salicylaldehyde. The reaction is catalyzed by acetic acid in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Optimization involves adjusting molar ratios (1:1 for amine and aldehyde), temperature (70–90°C), and reaction time (4–12 hours). Purification is achieved through recrystallization or column chromatography .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement are performed using programs like SHELXL (for small-molecule refinement) and OLEX2 (for structure solution and visualization). Key parameters include bond lengths, angles, and dihedral angles between aromatic planes. For example, related compounds show dihedral angles of ~66° between aromatic rings, influencing electronic properties .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?
- NMR : H and C NMR identify proton environments and carbon frameworks. Fluorine substituents cause deshielding (e.g., F NMR peaks at −120 to −140 ppm).
- IR : Stretching vibrations for C=N (1630–1600 cm) and phenolic O–H (3200–3400 cm) confirm Schiff base formation.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 301.08 for CHFNO) .
Q. How do fluorine substituents influence the compound’s physicochemical properties?
The trifluoro group enhances lipophilicity (logP ≈ 2.5) and thermal stability (decomposition >200°C). Fluorine’s electron-withdrawing effect lowers the HOMO-LUMO gap, increasing reactivity in electrophilic substitutions. Solubility is limited in water (<0.1 mg/mL) but improves in DMSO or DMF .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating the biological activity of this compound?
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC values.
- Mechanistic Studies : Molecular docking (AutoDock Vina) against enzyme targets (e.g., DNA gyrase) to predict binding affinities .
Q. How can computational chemistry elucidate the electronic effects of fluorine substitution in this compound?
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal charge distribution and frontier molecular orbitals. Fluorine atoms induce a dipole moment (~3.5 D) and stabilize the imine bond via resonance. Comparative studies with non-fluorinated analogs show reduced electron density at the phenolic oxygen, affecting hydrogen-bonding capacity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Q. How does this compound interact with environmental systems, such as microbial degradation pathways?
Cometabolism studies with Ralstonia sp. FD-1 show partial degradation under aerobic conditions. LC-MS/MS identifies intermediates like 2,3,4-trifluorophenol. Degradation rates (t ≈ 48 hours) depend on pH (optimal 7.0) and co-substrates (e.g., glucose) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
